![molecular formula C9H9F3O2 B176595 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol CAS No. 128816-77-3](/img/structure/B176595.png)
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves the hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid . Another method involves the hydrogenolysis of compounds of generic formula CF3−CHOH−OR (where R is hydrogen or an alkyl group containing from one to eight carbon atoms), in the presence of a palladium-containing catalyst .Scientific Research Applications
Nucleophilic Trifluoromethylation
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol is utilized in nucleophilic trifluoromethylation reactions. Singh, Chakraborty, and Shreeve (2001) described efficient, high-yield syntheses of 2,2,2-trifluoro-1-(N,N-dialkylaminophenyl)-ethanols and 2,2,2-trifluoro-1-(hydroxyaryl)ethanols. This process involves reacting Ruppert’s reagent, (trifluoromethyl)trimethylsilane, with appropriate substrates in the presence of a catalytic amount of cesium fluoride. The study also explored the synthesis of substituted aryl difluoromethane derivatives and the reactivity of substituted aromatic aldehydes towards bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor™) (Singh, Chakraborty, & Shreeve, 2001).
Enantioselective Acylation
Xu, Zhou, Geng, and Chen (2009) investigated the kinetic resolution of a series of 2,2,2-trifluoro-1-aryl ethanol, revealing that the system could achieve high selectivity (s value higher than 20) when the aryl group was phenyl or naphthyl. This study demonstrated the applicability of enantioselective acylation in preparing enantiomerically pure 2,2,2-trifluoro-1-aryl ethanol or 2,2,2-trifluoro-1-aryl-ethyl iso-butyrate (Xu, Zhou, Geng, & Chen, 2009).
Luminescent Materials
Tang, Wei, Zhang, Hou, and Zhou (2021) prepared europium (III) ternary complexes using 2-thienyl trifluoroacetone and other compounds, demonstrating strong red characteristic fluorescence. This study highlights the potential of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol in creating luminescent materials, particularly europium (III) ternary complexes with excellent thermal stability and luminescent performance (Tang, Wei, Zhang, Hou, & Zhou, 2021).
properties
IUPAC Name |
2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAXPSRNKBTNOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385232 | |
Record name | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol | |
CAS RN |
128816-77-3 | |
Record name | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.